Methyl 4-cyano-3-nitrobenzoate
Overview
Description
“Methyl 4-cyano-3-nitrobenzoate” is a chemical compound with the molecular formula C9H6N2O4 . It is a derivative of benzoic acid, with a nitro group (-NO2) and a cyano group (-CN) attached to the benzene ring .
Synthesis Analysis
The synthesis of nitrobenzoate derivatives typically involves the nitration of methyl benzoate . This process is an example of an electrophilic aromatic substitution reaction, where a nitro group (-NO2) substitutes for one of the hydrogen atoms on the benzene ring .Molecular Structure Analysis
The molecular structure of “Methyl 4-cyano-3-nitrobenzoate” consists of a benzene ring with a nitro group (-NO2), a cyano group (-CN), and a methyl ester group (-COOCH3) attached . The nitro group is a hybrid of two equivalent resonance structures, which results in a full positive charge on the nitrogen atom and a half-negative charge on each oxygen atom .Chemical Reactions Analysis
The nitration of methyl benzoate is a key reaction in the synthesis of nitrobenzoate derivatives . This reaction involves the substitution of a nitro group (-NO2) for one of the hydrogen atoms on the benzene ring .Physical And Chemical Properties Analysis
“Methyl 4-cyano-3-nitrobenzoate” has a molecular weight of 206.15 g/mol . Nitro compounds, such as this one, are an important class of nitrogen derivatives. The nitro group (-NO2) is a hybrid of two equivalent resonance structures, which contributes to the physical and chemical properties of the compound .Scientific Research Applications
Solubility and Thermodynamics
- Solubility Determination and Thermodynamic Modeling: Research on related compounds like 3-methyl-4-nitrobenzoic acid, which shares structural similarities with Methyl 4-cyano-3-nitrobenzoate, reveals insights into solubility and thermodynamic properties in various organic solvents. This information is crucial for optimizing purification processes of related chemical compounds (Wu et al., 2016).
Synthesis Processes
- Synthesis of Related Compounds: The synthesis of compounds like 3-Methyl-4-nitrobenzoic acid via catalytic oxidation using molecular oxygen illustrates the chemical processes that might be similar or applicable to Methyl 4-cyano-3-nitrobenzoate. Such studies provide insights into efficient and innovative synthesis methods (Cai & Shui, 2005).
Educational and Experimental Applications
- Chemistry Education: The synthesis of related compounds, like 4-amino-3-nitrobenzoic acid methyl ester, can be used as educational experiments in organic chemistry courses, demonstrating practical applications of esterification reactions. This kind of experiment might be adaptable for Methyl 4-cyano-3-nitrobenzoate in an educational setting (Kam et al., 2020).
Chemical Interactions and Properties
- Study of Non-Covalent Interactions: Investigations into the crystal structure of compounds like methyl 4-[(5-methyl-1H-pyrazol-3-yl)amino]-3-nitrobenzoate, which may share structural characteristics with Methyl 4-cyano-3-nitrobenzoate, help in understanding the non-covalent interactions in such molecules. These studies are vital for the development of new materials and understanding molecular interactions (Portilla et al., 2007).
Optical and Thermal Properties
- Structural and Optical Characterization: Research on 4-methyl-3-nitrobenzoic acid highlights the importance of understanding the structural, optical, thermal, and mechanical properties of such compounds. These studies are essential for potential applications in material science and engineering (Bharathi et al., 2016).
Mechanism of Action
Target of Action
Nitro compounds, a class to which methyl 4-cyano-3-nitrobenzoate belongs, are known to interact with various biological targets .
Mode of Action
Nitro compounds, in general, are known to undergo various chemical reactions, including direct substitution with nitric acid and displacement reactions with nitrite ions . These reactions could potentially alter the structure and function of the compound’s targets.
Biochemical Pathways
Nitro compounds can participate in various biochemical pathways, including the nitration of aromatic compounds .
Pharmacokinetics
It is known that the compound has high gastrointestinal absorption .
Result of Action
Nitro compounds can have various effects, including the potential to form new bonds with their targets .
Action Environment
The compound’s action could potentially be influenced by factors such as temperature, ph, and the presence of other compounds .
Safety and Hazards
Future Directions
The future directions for research on “Methyl 4-cyano-3-nitrobenzoate” could involve further studies on its energetic properties and structural characteristics . Additionally, its potential applications in various fields, such as in the synthesis of other chemical compounds, could also be explored .
Relevant Papers Several papers have been published on the topic of nitrobenzoate derivatives. For instance, a study on the thermochemical properties of nitrobenzoate isomers was conducted to assess the energetic and structural effects of nitro substituents in methyl benzoate . Another paper discussed the structure, properties, and synthesis of "Methyl 4-(benzylamino)-3-nitrobenzoate" .
properties
IUPAC Name |
methyl 4-cyano-3-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4/c1-15-9(12)6-2-3-7(5-10)8(4-6)11(13)14/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSZYWMHNXWCCLS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#N)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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